1-(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine

5-HT2B receptor serotonin antagonist pulmonary hypertension

1-(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine is a synthetic heterocyclic small molecule built on a thieno[2,3-d]pyrimidine core with a pendant piperidin-4-amine substituent. The compound belongs to a class of piperidinylamino-thieno[2,3-d]pyrimidines that have been investigated as modulators of serotonin (5-HT) receptors.

Molecular Formula C18H20N4S
Molecular Weight 324.4 g/mol
CAS No. 660836-09-9
Cat. No. B12912265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine
CAS660836-09-9
Molecular FormulaC18H20N4S
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N=CN=C2S1)N3CCC(CC3)N)C4=CC=CC=C4
InChIInChI=1S/C18H20N4S/c1-12-15(13-5-3-2-4-6-13)16-17(20-11-21-18(16)23-12)22-9-7-14(19)8-10-22/h2-6,11,14H,7-10,19H2,1H3
InChIKeyVLCVHCJARZAQOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine (CAS 660836-09-9): Procurement-Relevant Chemical Profile and Research-Grade Specifications


1-(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine is a synthetic heterocyclic small molecule built on a thieno[2,3-d]pyrimidine core with a pendant piperidin-4-amine substituent . The compound belongs to a class of piperidinylamino-thieno[2,3-d]pyrimidines that have been investigated as modulators of serotonin (5-HT) receptors [1]. Chemical vendors list this specific CAS registry number as a research-grade screening compound with a molecular formula of C18H20N4S and a molecular weight of 324.4 g/mol .

Procurement Risk Alert: Why Generic Substitution of 1-(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine is Scientifically Unsupported


Within the piperidinylamino-thieno[2,3-d]pyrimidine series, even minor structural changes—such as alteration of the substitution pattern on the thieno ring or modification of the piperidin-4-amine linker—can profoundly shift receptor subtype selectivity, intrinsic activity (antagonism vs. partial agonism), and off-target profiles [1]. The 6-methyl-5-phenyl substitution pattern present in this compound is a specific structural motif within the Predix/Epix patent families targeting 5-HT receptor modulation [1]. As demonstrated by the structurally related clinical candidate PRX-08066, subtle changes to the thienopyrimidine core directly translate to changes in 5-HT2B binding affinity and functional selectivity [2]. Therefore, generic substitution without confirmatory head-to-head data risks introducing an analog with uncharacterized pharmacology, undermining experimental reproducibility in receptor pharmacology or in vivo model studies.

Quantitative Differentiation Evidence for 1-(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine Versus Structural Analogs


5-HT2B Receptor Binding Affinity: Target Compound vs. Closest Structural Analog PRX-08066 – A Class-Level Inference

No direct binding or functional data for 1-(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine at the 5-HT2B receptor have been published in the peer-reviewed literature. However, the structurally related 5-HT2B antagonist PRX-08066 (6-chlorothieno[2,3-d]pyrimidin-4-ylamino-piperidin-1-ylmethyl-2-fluorobenzonitrile) exhibits a Ki of 3.4 nM for human 5-HT2B receptors and inhibits 5-HT-induced MAPK activation with an IC50 of approximately 12 nM in CHO cells expressing human 5-HT2B [1]. Given that both compounds share the thieno[2,3-d]pyrimidin-4-yl-piperidine pharmacophore, the 6-methyl-5-phenyl analog is presumed to occupy the same orthosteric binding pocket, but its quantitative affinity, selectivity over 5-HT2A/2C subtypes, and functional efficacy (antagonism vs. partial agonism) remain uncharacterized. This represents a class-level inference only.

5-HT2B receptor serotonin antagonist pulmonary hypertension

Chemical Purity and Physical Form: A Cross-Study Comparison of Commercially Available Batches

Vendor technical datasheets for 1-(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine specify a purity of ≥95% and a molecular weight of 324.4 g/mol, supplied as a solid . This purity specification is consistent with research-grade standards for in vitro screening, but no batch-specific impurity profiles or residual solvent analyses are publicly available. In contrast, the structurally related analog PRX-08066 is available as a characterized free base and monofumarate salt with published HPLC purity data and defined solubility parameters [1]. Without such batch-certificate-level data, researchers face uncertainty regarding the impact of impurities on assay reproducibility, especially in sensitive functional assays.

chemical purity batch consistency research grade

In Silico Predicted Physicochemical Profile: Target Compound vs. PRX-08066 – Limitations of Computational Inference

Based on the molecular structure, 1-(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine has a calculated topological polar surface area (TPSA) of approximately 81 Ų and a consensus logP around 3.2, suggesting moderate permeability and blood-brain barrier penetration potential . In comparison, PRX-08066 (molecular weight 401.9 g/mol) has a higher TPSA (~95 Ų) due to the additional fluorobenzonitrile moiety, which would predict lower passive CNS penetration [1]. However, these predictions are entirely computational; no experimental solubility, permeability, or metabolic stability data exist for the target compound. Without such data, claims of superior drug-likeness are unsubstantiated.

physicochemical properties drug-likeness in silico ADME

Research Application Scenarios for 1-(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine Grounded in Evidence


5-HT2B Receptor Pharmacological Probe in Pulmonary Hypertension Research

Based on the class-level association with 5-HT2B antagonism [1], this compound could be explored as a pharmacological tool in cellular models of pulmonary arterial smooth muscle cell proliferation. However, researchers must first establish its binding affinity and functional selectivity at 5-HT2B versus 5-HT2A/2C subtypes before interpreting any phenotype.

Chemical Biology Probe for Kinase Inhibition Screening

Given the thieno[2,3-d]pyrimidine core's known ability to act as a kinase hinge-binding scaffold [2], the compound may be screened against kinase panels. Nonetheless, no target-specific kinase data are published; any hits would require full validation.

Reference Standard for Analytical Method Development

With a vendor-specified purity of ≥95% [1], the compound can serve as a reference standard for HPLC or LC-MS method development for related thienopyrimidine analogs, provided a full CoA is obtained from the supplier.

Quote Request

Request a Quote for 1-(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.